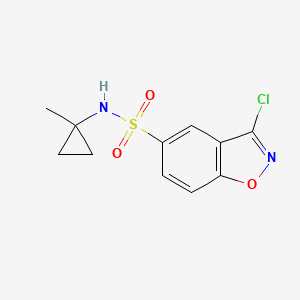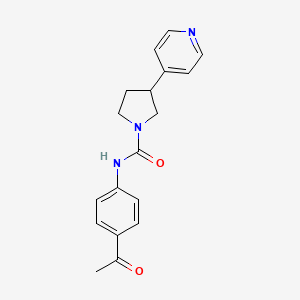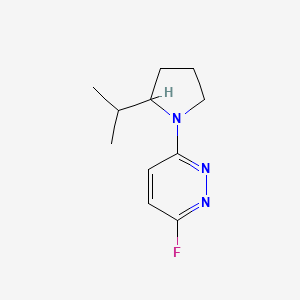
3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide, also known as SB-204070, is a synthetic compound that belongs to the class of sulfonamide drugs. It was first synthesized in the early 1990s and has since been studied extensively for its potential therapeutic applications.
Mécanisme D'action
3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide acts as a selective antagonist of the 5-HT4 receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The 5-HT4 receptor is involved in the regulation of mood, behavior, and gastrointestinal function. By blocking the 5-HT4 receptor, 3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide has been shown to have several biochemical and physiological effects, including the reduction of colonic motility, the modulation of mood and behavior, and the potential to improve cognitive function. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide in lab experiments is its selectivity for the 5-HT4 receptor, which allows for targeted modulation of this receptor. However, there are also limitations to using 3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide, including its potential off-target effects and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide, including further studies on its potential therapeutic applications, the development of more selective and potent analogs, and the exploration of its effects on other physiological processes. Additionally, more research is needed to fully understand the mechanism of action of 3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide and its potential off-target effects.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide involves several steps, including the reaction of 2-amino-5-chlorobenzoxazole with methylcyclopropane carboxylic acid, followed by the addition of sulfonamide and chlorination. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been shown to act as a selective antagonist of the 5-HT4 receptor, which is involved in the regulation of mood and behavior. 3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide has also been studied for its potential use in the treatment of irritable bowel syndrome, as it has been shown to reduce colonic motility in animal models.
Propriétés
IUPAC Name |
3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-11(4-5-11)14-18(15,16)7-2-3-9-8(6-7)10(12)13-17-9/h2-3,6,14H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQPABXEFJLORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NS(=O)(=O)C2=CC3=C(C=C2)ON=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-methylcyclopropyl)-1,2-benzoxazole-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate](/img/structure/B7436597.png)
![5-[1-(4-chloro-2-fluorophenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436608.png)

![1-(1,9-Dioxaspiro[5.5]undecan-4-yl)-3-(6-phenylhexyl)urea](/img/structure/B7436622.png)
![N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine](/img/structure/B7436626.png)
![5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide](/img/structure/B7436629.png)

![N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxamide](/img/structure/B7436639.png)
![1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7436646.png)
![2-(methylamino)-2-[3-(1H-pyrazol-4-yl)phenyl]ethanol;2,2,2-trifluoroacetic acid](/img/structure/B7436652.png)
![N-[1-(2-chloro-6-fluorophenyl)-1-hydroxypropan-2-yl]-6-hydroxy-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7436667.png)


![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7436691.png)